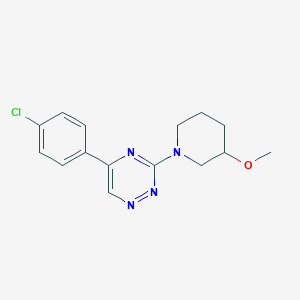
5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a 3-methoxypiperidin-1-yl group attached to the triazine ring
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-chlorobenzonitrile, 3-methoxypiperidine, and hydrazine hydrate.
Formation of Intermediate: The 4-chlorobenzonitrile is reacted with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 3-methoxypiperidine to form the desired triazine compound.
Reaction Conditions: The reactions are typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atom in the 4-chlorophenyl group is replaced by other substituents such as alkyl or aryl groups using appropriate reagents.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to form corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,2,4-triazine: This compound lacks the 3-methoxypiperidin-1-yl group and may have different chemical and biological properties.
3-(3-Methoxypiperidin-1-yl)-1,2,4-triazine: This compound lacks the 4-chlorophenyl group and may exhibit different reactivity and applications.
5-(4-Methylphenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine: This compound has a methyl group instead of a chlorine atom in the phenyl ring, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that make it valuable for various scientific research applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-21-13-3-2-8-20(10-13)15-18-14(9-17-19-15)11-4-6-12(16)7-5-11/h4-7,9,13H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMBIUCLTAPRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=NC(=CN=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













